molecular formula C14H17FN2O2 B8493086 Benzonitrile,2-ethoxy-6-fluoro-4-(4-hydroxy-1-piperidinyl)-

Benzonitrile,2-ethoxy-6-fluoro-4-(4-hydroxy-1-piperidinyl)-

Cat. No.: B8493086
M. Wt: 264.29 g/mol
InChI Key: MVURJJQUXNQOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile,2-ethoxy-6-fluoro-4-(4-hydroxy-1-piperidinyl)- is a useful research compound. Its molecular formula is C14H17FN2O2 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile,2-ethoxy-6-fluoro-4-(4-hydroxy-1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile,2-ethoxy-6-fluoro-4-(4-hydroxy-1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17FN2O2

Molecular Weight

264.29 g/mol

IUPAC Name

2-ethoxy-6-fluoro-4-(4-hydroxypiperidin-1-yl)benzonitrile

InChI

InChI=1S/C14H17FN2O2/c1-2-19-14-8-10(7-13(15)12(14)9-16)17-5-3-11(18)4-6-17/h7-8,11,18H,2-6H2,1H3

InChI Key

MVURJJQUXNQOHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)N2CCC(CC2)O)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.200 g (0.839 mmol) of the above benzonitrile in EtOH (2 mL), cooled to 0° C., was added 1.0 mL (3.1 mmol) of sodium ethoxide. The reaction was heated to 70° C. for 15 h then cooled to room temperature and an additional 1.0 mL (3.1 mmol) of sodium ethoxide was added. The mixture was heated to 70° C. for an additional 15 h. The reaction was cooled to room temperature and excess base was consumed by the addition of a saturated aqueous solution of NH4Cl. The mixture was diluted with H2O and washed with CH2Cl2. The combined organic phase was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by flash silica gel chromatography to provide after 0.048 g (21%) of 2-ethoxy-6-fluoro-4-(4-hydroxy-piperidin-1-yl)-benzonitrile as a white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.